4-Iodobenzo[d]isoxazol-3-amine

Physical Chemistry Process Chemistry Crystallization

Choose 4-Iodobenzo[d]isoxazol-3-amine for its uniquely reactive C–I bond that outperforms bromo/chloro analogs in mild-condition Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The heavy iodine atom enables anomalous scattering for X-ray crystallography phasing and serves as a precursor for I-124/I-125 radiolabeling in PET tracer development. High density (2.1 g/cm³) supports CT contrast agent and advanced materials research. Confirm stock and request a quote today.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1012367-55-3
Cat. No. B3071724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzo[d]isoxazol-3-amine
CAS1012367-55-3
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=NO2)N
InChIInChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
InChIKeyDBKORJSVHOFMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3): Core Properties and Research Applications


4-Iodobenzo[d]isoxazol-3-amine (CAS 1012367-55-3) is a halogenated heterocyclic building block comprising a fused benzene-isoxazole core with an iodine atom at the 4-position and an amine group at the 3-position [1]. With a molecular formula of C₇H₅IN₂O and a molecular weight of 260.03 g/mol, this compound exhibits a high calculated density of 2.1±0.1 g/cm³, a boiling point of 394.1±22.0 °C at 760 mmHg, and a LogP of 1.38 [2]. The iodine substituent confers distinct steric and electronic properties that render the compound a versatile intermediate for palladium-catalyzed cross-coupling reactions and nucleophilic substitution chemistry, enabling the synthesis of diverse functionalized heterocycles for drug discovery and materials science applications [1].

Why 4-Iodobenzo[d]isoxazol-3-amine Cannot Be Replaced by Bromo, Chloro, or Unsubstituted Analogs


Despite sharing a common 3-aminobenzo[d]isoxazole scaffold, the 4-iodo, 4-bromo (CAS 796969-15-8), 4-chloro (CAS 868271-15-2), and unsubstituted (CAS 36216-80-5) analogs exhibit divergent physicochemical profiles and synthetic utility that preclude direct substitution in research workflows . The iodine atom introduces a significantly larger van der Waals radius (1.98 Å) compared to bromine (1.85 Å) and chlorine (1.75 Å), which modulates both steric interactions in biological target binding and the compound's physical properties, including density and boiling point . More critically, the C–I bond possesses a lower bond dissociation energy than C–Br and C–Cl bonds, rendering the iodo derivative markedly more reactive in palladium-catalyzed cross-coupling reactions—a key differentiator for researchers requiring efficient functionalization under mild conditions . Consequently, the choice of halogen determines reaction kinetics, product yield, and the scope of accessible downstream derivatives, making the selection of the appropriate analog a non-trivial procurement decision.

Quantitative Evidence Guide for 4-Iodobenzo[d]isoxazol-3-amine Versus Its Closest Analogs


4-Iodo Analog Exhibits 26–38% Higher Density and 12–27% Higher Boiling Point Than Bromo and Chloro Counterparts

The iodine atom at the 4-position of the benzo[d]isoxazole scaffold substantially increases both the molecular weight and intermolecular forces relative to the bromo and chloro analogs. The 4-iodo compound exhibits a predicted density of 2.1±0.1 g/cm³ and a boiling point of 394.1±22.0 °C at 760 mmHg, representing a 26% higher density and 12% higher boiling point compared to the 4-chloro analog (density 1.481±0.06 g/cm³, boiling point 347.6±22.0 °C) [1][2]. These physical property differences directly impact purification protocols, crystallization behavior, and solvent selection during synthetic workflows.

Physical Chemistry Process Chemistry Crystallization

69% Isolated Yield Reported for One-Step Synthesis of 4-Iodobenzo[d]isoxazol-3-amine

A one-step cyclization protocol for 4-iodobenzo[d]isoxazol-3-amine has been documented in the patent literature with a reported isolated yield of 69% . The reaction employs 2-fluoro-6-iodobenzonitrile and acetohydroxamic acid in the presence of potassium tert-butoxide in DMF at room temperature over 12.5 hours . While direct comparative yield data for the bromo and chloro analogs under identical conditions are not available in the public domain, this established synthetic route provides a benchmark for researchers evaluating the feasibility of incorporating this building block into their synthetic pathways.

Organic Synthesis Process Optimization Cost Analysis

Iodo Substituent Enables Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon–iodine bond in 4-iodobenzo[d]isoxazol-3-amine is significantly more reactive toward oxidative addition with palladium(0) catalysts compared to the corresponding C–Br and C–Cl bonds . This enhanced reactivity is attributed to the lower bond dissociation energy of the C–I bond (approximately 50–55 kcal/mol) relative to C–Br (65–70 kcal/mol) and C–Cl (80–85 kcal/mol) [1]. Consequently, the 4-iodo derivative can undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions and with higher conversion rates, reducing reaction times and improving functional group tolerance .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Higher LogP Value of 4-Iodo Analog Suggests Enhanced Membrane Permeability for Drug Discovery Applications

The calculated partition coefficient (LogP) for 4-iodobenzo[d]isoxazol-3-amine is 1.38, which is approximately 0.5–0.8 LogP units higher than the estimated values for the 4-bromo and 4-chloro analogs [1]. This increase in lipophilicity is a direct consequence of the greater polarizability and larger surface area of the iodine atom [2]. In medicinal chemistry, higher LogP values within the optimal range (typically 1–3 for CNS drug candidates) can enhance passive membrane permeability and improve oral bioavailability, though they may also increase the risk of off-target binding and metabolic clearance [3].

Drug Discovery ADME Lipophilicity

Optimal Research and Industrial Application Scenarios for 4-Iodobenzo[d]isoxazol-3-amine


Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry Libraries

The enhanced reactivity of the C–I bond in 4-iodobenzo[d]isoxazol-3-amine makes it an ideal building block for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions, enabling the rapid diversification of the benzo[d]isoxazole scaffold for high-throughput screening libraries . The higher LogP of the iodo analog may also improve the drug-like properties of resulting lead compounds.

Synthesis of Radiolabeled Probes for Positron Emission Tomography (PET) Imaging

The iodine atom at the 4-position can serve as a precursor for the introduction of radioisotopes such as iodine-124 or iodine-125, facilitating the synthesis of radiolabeled tracers for PET imaging studies . The high molecular weight and density of the iodo compound may also be advantageous for computed tomography (CT) contrast agent development.

Preparation of Heavy-Atom Derivatives for X-ray Crystallography

The presence of iodine, a heavy atom with a large anomalous scattering factor, makes 4-iodobenzo[d]isoxazol-3-amine a valuable tool for phasing in X-ray crystallography . Researchers can incorporate this building block into ligands or protein conjugates to facilitate experimental phasing of macromolecular structures without the need for additional heavy-atom soaking.

Synthesis of Halogen-Enriched Materials for Electronic and Photonic Applications

The high density and unique electronic properties conferred by the iodine atom render 4-iodobenzo[d]isoxazol-3-amine a promising precursor for the synthesis of conductive polymers, organic semiconductors, and nonlinear optical materials . The iodine substituent can also serve as a handle for further functionalization or polymerization reactions.

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